molecular formula C4H6N2O B7769483 3-Imino-3-methoxypropanenitrile

3-Imino-3-methoxypropanenitrile

Cat. No.: B7769483
M. Wt: 98.10 g/mol
InChI Key: NLPAKSHMMNFZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Imino-3-methoxypropanenitrile is an organic compound with the molecular formula C4H6N2O It is a nitrile derivative that features both an imino group and a methoxy group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Imino-3-methoxypropanenitrile typically involves the reaction of methoxypropanenitrile with an appropriate amine under controlled conditions. One common method is the reaction of 3-methoxypropanenitrile with ammonia or primary amines in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imino group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor at controlled temperatures and pressures. Catalysts such as metal oxides or zeolites may be used to enhance the reaction efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.

    Reduction: Reduction of the nitrile group can lead to the formation of primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or imines.

Scientific Research Applications

3-Imino-3-methoxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Imino-3-methoxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecules. The methoxy group may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

    3-Methoxypropanenitrile: Lacks the imino group, making it less reactive in certain biological contexts.

    3-Imino-3-ethoxypropanenitrile: Similar structure but with an ethoxy group instead of a methoxy group, which may alter its reactivity and solubility.

    3-Imino-3-hydroxypropanenitrile: Contains a hydroxy group, potentially increasing its hydrogen bonding capacity.

Uniqueness: 3-Imino-3-methoxypropanenitrile is unique due to the presence of both an imino and a methoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-cyanoethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-7-4(6)2-3-5/h6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPAKSHMMNFZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.